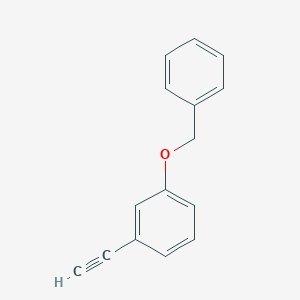

1-(Benzyloxy)-3-ethynylbenzene

Description

Contextualization within Advanced Organic Synthesis

In the field of advanced organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of target molecules. 1-(Benzyloxy)-3-ethynylbenzene exemplifies such a building block, offering two distinct reactive sites that can be addressed with high selectivity.

The first key feature is the benzyloxy group . Benzyl (B1604629) ethers are widely employed as robust protecting groups for alcohols and phenols in multi-step syntheses. orgsyn.orgwikipedia.org They are stable under a wide range of reaction conditions but can be selectively removed when needed through methods like catalytic hydrogenolysis, without affecting other functional groups. orgsyn.orgbachem.com This allows chemists to mask the reactive phenolic hydroxyl group while performing transformations on the other parts of the molecule.

The second, and arguably more versatile, feature is the terminal alkyne . Terminal alkynes are exceptionally useful handles in organic synthesis due to the acidity of the terminal proton and the reactivity of the triple bond. chemistrysteps.comlibretexts.org The terminal proton can be removed by a strong base to form a metal acetylide, which is a potent nucleophile capable of forming new carbon-carbon bonds through alkylation reactions. chemistrysteps.comjove.com Furthermore, the alkyne itself is a key participant in a multitude of powerful transition-metal-catalyzed cross-coupling reactions.

A common route to synthesize this compound itself involves a Sonogashira coupling reaction between an aryl halide, such as 1-bromo-3-(benzyloxy)benzene, and a source of acetylene (B1199291). smolecule.comorganic-chemistry.orgwikipedia.org The presence of both a stable protecting group and a highly reactive functional group in one molecule allows for sequential, controlled modifications, making it a valuable asset in the toolbox of synthetic organic chemists.

Research Significance as a Versatile Intermediate

The significance of this compound lies in its role as a versatile intermediate for creating a diverse array of more complex compounds. Its dual functionality is the cornerstone of its utility, enabling its participation in some of the most powerful reactions in modern organic chemistry.

One of its most prominent applications is in Click Chemistry . The terminal alkyne group makes it an ideal partner for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. chemscene.comnumberanalytics.com This reaction is the most well-known example of "click chemistry," a concept focused on reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.gov By reacting this compound with various organic azides, chemists can readily synthesize highly substituted 1,2,3-triazole rings, which are important scaffolds in medicinal chemistry and materials science. numberanalytics.comnih.gov

Furthermore, terminal alkynes are foundational starting materials for the synthesis of heterocycles , which are core structures in many pharmaceuticals. amazonaws.commdpi.com The reactivity of the alkyne allows it to be used in various cyclization reactions to construct rings containing nitrogen, oxygen, or other heteroatoms. clockss.orgrsc.org The benzyloxy substituent can be carried through these synthetic sequences and later deprotected to reveal a phenol (B47542), adding another layer of molecular complexity and a potential site for further modification or interaction with biological targets. smolecule.com

The combination of these reactive pathways underscores the compound's value as a versatile intermediate, providing a gateway to a wide range of molecular structures.

Table 2: Applications of this compound as a Synthetic Intermediate

| Reaction Type | Reagent Class | Product Class | Significance |

|---|---|---|---|

| CuAAC (Click Chemistry) | Organic Azides (R-N₃) | 1,4-Disubstituted 1,2,3-Triazoles | Efficiently links molecular fragments; widely used in drug discovery and bioconjugation. nih.govinterchim.fr |

| Sonogashira Coupling | Aryl/Vinyl Halides (R-X) | Disubstituted Alkynes | Forms new C(sp)-C(sp²) bonds, creating conjugated systems for materials and complex molecules. organic-chemistry.orgwikipedia.org |

| Alkynylation | Aldehydes/Ketones (R₂C=O) | Propargyl Alcohols | Creates chiral centers and functionalized alcohol products. wikipedia.org |

| Heterocycle Synthesis | Various (e.g., via cyclization) | Substituted Heterocycles | Builds core structures for pharmaceuticals and functional materials. amazonaws.comrsc.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethynyl-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h1,3-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOZVDJTLDNZFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598690 | |

| Record name | 1-(Benzyloxy)-3-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128133-59-5 | |

| Record name | 1-(Benzyloxy)-3-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyloxy 3 Ethynylbenzene and Its Derivatives

Strategies for Aryl Ether Bond Formation

The creation of the benzyloxy-aromatic linkage is a critical step. Several methods have been developed, each with its own set of advantages and specific applications.

Williamson Ether Synthesis Protocols

The Williamson ether synthesis is a long-standing and versatile method for preparing ethers, including aryl ethers. wikipedia.org This SN2 reaction involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of 1-(benzyloxy)-3-ethynylbenzene synthesis, this typically involves the reaction of a substituted phenol (B47542) with a benzyl (B1604629) halide.

The reaction is generally carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include sodium hydride (NaH) and potassium carbonate (K₂CO₃). organic-chemistry.org The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often employed to facilitate the reaction. nih.gov For instance, 1-(benzyloxy)-2-iodobenzene (B171764) can be synthesized by reacting 2-iodophenol (B132878) with benzyl bromide in DMF with potassium carbonate as the base. nih.gov

The success of the Williamson ether synthesis is dependent on the nature of the reactants. Primary alkyl halides, like benzyl bromide, are ideal as they are most susceptible to SN2 attack. masterorganicchemistry.compw.live Steric hindrance can be a limiting factor, and with secondary or tertiary alkyl halides, elimination reactions may compete with the desired substitution. pw.livelibretexts.org

Table 1: Representative Williamson Ether Synthesis Conditions

| Phenol Reactant | Benzylating Agent | Base | Solvent | Temperature | Yield | Reference |

| 2-Iodophenol | Benzyl bromide | K₂CO₃ | DMF | Room Temp. | Not specified | nih.gov |

| 2-Methoxy-4-vinylphenol | Benzyl bromide | K₂CO₃ | Toluene (B28343) | 110°C (reflux) | 85% |

Palladium-Catalyzed Etherification Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, offering milder conditions and broader functional group tolerance compared to traditional methods. nih.govgoogle.com These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govorganic-chemistry.org

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol (or its corresponding alkoxide) and subsequent reductive elimination to yield the aryl ether and regenerate the catalyst. nih.govgoogle.com The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed to facilitate the reductive elimination step. nih.govorganic-chemistry.org For example, the use of a bulky di-1-adamantyl-substituted bipyrazolylphosphine ligand has been shown to be effective in the coupling of various aryl halides with primary alcohols. organic-chemistry.org

These methods have been successfully applied to the synthesis of a wide range of alkyl aryl ethers from both activated and unactivated aryl halides, including aryl chlorides. organic-chemistry.orgorganic-chemistry.org

Transition-Metal-Free Aryl Ether Synthesis

While transition-metal catalysis is highly effective, the development of metal-free alternatives is an area of active research, driven by the desire to reduce cost and metal contamination in final products. One such approach involves the use of diaryliodonium salts for the arylation of alcohols and phenols under mild, metal-free conditions. organic-chemistry.org Another strategy relies on the reaction of nitroarenes with phenols in the presence of a base like potassium carbonate in a solvent such as DMSO, which can be promoted by microwave irradiation. organic-chemistry.org

Microwave-Assisted Conditions for Aryl Ether Synthesis

Microwave irradiation has been increasingly utilized in organic synthesis to accelerate reaction rates and improve yields. tsijournals.comscilit.com In the context of aryl ether synthesis, microwave-assisted Williamson ether synthesis has been shown to be a rapid and efficient method. orgchemres.org For example, the reaction of phenols with alkyl halides can be carried out under solvent-free conditions on a solid support like potassium carbonate, or using CsF-Celite, often leading to excellent yields in very short reaction times. tsijournals.comorgchemres.org Microwave assistance has also been successfully applied to catalyst-free diaryl ether synthesis from phenols and electron-deficient aryl halides. scilit.com This approach offers a greener and more efficient alternative to conventional heating methods. organic-chemistry.org

Introduction of the Ethynylarene Moiety

Once the benzyloxy-aromatic core is established, the final step is the introduction of the ethynyl (B1212043) group. The Sonogashira cross-coupling reaction is the preeminent method for this transformation.

Sonogashira Cross-Coupling Reactions with Halogenated Precursors

The Sonogashira reaction is a highly versatile and reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org

The reaction mechanism involves a catalytic cycle with both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. researchgate.net The reaction is usually carried out under mild conditions, often at room temperature. wikipedia.org

For the synthesis of this compound, a common precursor is a halogenated 1-benzyloxybenzene derivative, such as 1-(benzyloxy)-3-bromobenzene (B1334042) or 1-(benzyloxy)-3-iodobenzene. nih.govtcichemicals.com The reactivity of the halide follows the order I > Br > Cl. wikipedia.org This allows for selective reactions if multiple different halogens are present in the molecule. wikipedia.org The alkyne source can be acetylene (B1199291) gas itself or, more conveniently, a protected alkyne like trimethylsilylacetylene (B32187), followed by deprotection. researchgate.net

Numerous variations of the Sonogashira reaction have been developed, including copper-free conditions, which can be advantageous in certain cases to avoid the formation of homocoupled alkyne byproducts. organic-chemistry.orgresearchgate.net The choice of palladium catalyst, ligand, base, and solvent can all be optimized to achieve high yields and selectivity for a wide range of substrates. lucp.netscirp.org For example, the coupling of 1-bromo-4-iodobenzene (B50087) with trimethylsilylacetylene can be performed selectively at the more reactive iodine position. wikipedia.org

Table 2: Key Components in Sonogashira Cross-Coupling

| Component | Role | Common Examples | Reference |

| Palladium Catalyst | Main catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | libretexts.orgorganic-chemistry.org |

| Copper(I) Co-catalyst | Facilitates acetylide formation | CuI | wikipedia.orglibretexts.org |

| Base | Neutralizes HX byproduct, promotes alkyne deprotonation | Triethylamine, Diethylamine, Piperidine | wikipedia.orglibretexts.org |

| Ligand | Stabilizes and activates the palladium catalyst | Triphenylphosphine (PPh₃), Xphos | scirp.orgorganic-chemistry.org |

| Solvent | Provides reaction medium | THF, DMF, Toluene, Amines (as solvent and base) | wikipedia.orglucp.net |

Alkylation Reactions of Terminal Alkynes

The alkylation of terminal alkynes is a fundamental carbon-carbon bond-forming reaction. youtube.com This method is particularly useful for synthesizing derivatives of this compound. The process begins with the deprotonation of a terminal alkyne using a strong base, such as sodium amide or sodium hydride, to form a highly nucleophilic acetylide ion. chemistrysteps.com This acetylide can then react with an alkyl halide in an SN2 reaction to form a new, internal alkyne. youtube.comchemistrysteps.com For instance, the acetylide of this compound could be reacted with an alkyl halide to introduce an alkyl substituent onto the ethynyl group. The choice of base and solvent is crucial; polar, aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can significantly accelerate the reaction. google.com However, it's important to use sterically unhindered primary alkyl halides to favor the SN2 mechanism and avoid competing elimination reactions. chemistrysteps.com

Alkyne Preparation from Carbonyl Compounds via One-Carbon Homologation

The conversion of carbonyl compounds into alkynes through one-carbon homologation is a powerful and versatile synthetic strategy. wordpress.comrsc.org This transformation allows for the extension of a carbon chain by a single carbon atom, culminating in the formation of a terminal or internal alkyne. wordpress.comrsc.org Several named reactions fall under this category, including the Corey-Fuchs, Seyferth-Gilbert, and Ohira-Bestmann reactions. researchgate.net

A common approach involves the one-carbon homologation of an aldehyde to a dibromoolefin, which is subsequently treated with a strong base like n-butyllithium to yield the terminal alkyne. researchgate.net This methodology has been successfully applied in the large-scale synthesis of substituted aromatic alkynes. researchgate.net Another protocol involves the conversion of the carbonyl group into an enol nonaflate intermediate, followed by elimination to form the carbon-carbon triple bond. organic-chemistry.org This one-pot transformation can be induced by phosphazene bases in combination with nonafluorobutane-1-sulfonyl fluoride, offering a mild and efficient route to both terminal and internal alkynes from enolizable carbonyl compounds. organic-chemistry.org

Dehydrohalogenation Routes to Alkynes

Dehydrohalogenation of dihaloalkanes is a classic and effective method for the synthesis of alkynes. researchgate.net This elimination reaction typically involves the use of a strong base to remove two equivalents of a hydrogen halide from a vicinal or geminal dihalide. For example, 1,2-dichlorovinyl compounds can be dehydrohalogenated using two equivalents of butyllithium (B86547) to form lithium acetylides, which can then be quenched to provide the desired alkyne. clockss.org This method has been utilized to synthesize a variety of heterocyclic ynamines. clockss.org Another approach involves the dehydrohalogenation of β-haloenamines, particularly when an electron-withdrawing group is present in the β-position relative to the amino group. clockss.org More recently, carbene-stabilized silacyclopentadienylidenes have been synthesized via the dehydrohalogenation of the corresponding hydrochlorosilole with N-heterocyclic carbenes. acs.org

Chemoselective Protection and Deprotection Strategies

In the synthesis of complex molecules containing multiple functional groups, the use of protecting groups is essential to ensure chemo-, regio-, and stereoselectivity. mpg.de The benzyl group is a widely used protecting group for hydroxyl functionalities due to its stability under a broad range of reaction conditions. mpg.de

Employment and Cleavage of the Benzyl Protecting Group

The benzyl ether in this compound serves to protect the phenolic hydroxyl group. Benzyl ethers are commonly installed via the Williamson ether synthesis, which involves the deprotonation of the alcohol with a base like sodium hydride, followed by reaction with a benzyl halide. organic-chemistry.orgatlanchimpharma.com For substrates sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions. organic-chemistry.org

The cleavage of benzyl ethers, or debenzylation, is a critical step in a synthetic sequence. Several methods are available for this transformation:

Catalytic Hydrogenolysis: This is a common and efficient method that involves the use of a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen, such as hydrogen gas or a hydrogen transfer reagent like 1,4-cyclohexadiene. organic-chemistry.org This method is generally clean, producing the deprotected alcohol and toluene as a byproduct. organic-chemistry.org However, it can be incompatible with other reducible functional groups like alkenes and alkynes. mpg.deuwindsor.ca

Lewis Acid-Mediated Cleavage: Various Lewis acids, such as boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃), can effectively cleave benzyl ethers. atlanchimpharma.com The combination of a Lewis acid with a Lewis base can exhibit unique reactivity. atlanchimpharma.com For instance, a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) has been shown to selectively cleave benzyl ethers in the presence of other sensitive functional groups like silyl (B83357) ethers, esters, and alkynes. organic-chemistry.org

Oxidative Cleavage: Oxidative methods can also be employed for debenzylation. Ozone can be used to oxidatively remove benzyl ethers. organic-chemistry.org More recently, visible-light-mediated debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photooxidant has been developed, allowing for the cleavage of benzyl ethers in the presence of alkenes and alkynes. mpg.de

Below is an interactive table summarizing various debenzylation methods:

| Deprotection Method | Reagents | Key Features | Incompatible Groups |

| Catalytic Hydrogenolysis | Pd/C, H₂ or H-donor | Mild, clean byproducts | Alkenes, alkynes, some nitro groups |

| Lewis Acid Cleavage | BCl₃, BBr₃, BCl₃·SMe₂ | Can be highly selective | Acid-sensitive groups |

| Visible-Light Oxidation | DDQ, light | Mild, compatible with alkenes/alkynes | Easily oxidizable groups |

| Birch Reduction | Na, NH₃(l) | Strong reducing conditions | Many functional groups |

Stereospecific Considerations in Protecting Group Manipulation

While the manipulation of the benzyl group on the achiral this compound does not directly involve stereospecificity, the principles are crucial when this moiety is part of a chiral molecule. In carbohydrate chemistry, for example, the strategic placement and removal of protecting groups like benzyl ethers are fundamental for controlling the stereochemical outcome of glycosylation reactions. wiley-vch.de The presence of a benzyl ether can influence the reactivity and conformation of the molecule, thereby directing the approach of incoming reagents. researchgate.net For instance, the selective protection of one hydroxyl group over another in a diol can be achieved by exploiting subtle differences in their steric and electronic environments, sometimes leading to the formation of a single stereoisomer. organic-chemistry.org Although not directly applicable to the parent compound, these stereospecific considerations are paramount when this compound is incorporated into more complex, chiral structures.

Reactivity and Mechanistic Investigations of 1 Benzyloxy 3 Ethynylbenzene Transformations

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne group of 1-(benzyloxy)-3-ethynylbenzene is a versatile functional group that participates in a wide array of chemical transformations. Its reactivity is primarily centered around carbon-carbon bond formation, isomerization, and functional group interconversions.

Carbon-Carbon Bond Forming Reactions

The activated terminal alkyne in this compound readily engages in reactions that construct new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a "click chemistry" reaction, known for its high efficiency, mild reaction conditions, and regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgglenresearch.comekb.egbeilstein-journals.org This reaction has been successfully applied to this compound and its derivatives to synthesize a variety of triazole-containing compounds. mdpi.comresearchgate.net

The general scheme for the CuAAC reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. This catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. rsc.orgmdpi.comnih.gov The reaction is robust and can be performed in various solvents, including aqueous media, and is tolerant of a wide range of functional groups. glenresearch.comrsc.orgresearchgate.net

Research has demonstrated the utility of this methodology with substituted ethynylbenzenes. For instance, the reaction of 1-(benzyloxy)-4-ethynylbenzene with various 2-aminobenzamides has been shown to proceed efficiently, with the electronic nature of the substituents on the benzamide (B126) influencing the reaction outcome. mdpi.com Halogenated groups on the benzamide were found to be most effective, while strong electron-donating groups resulted in lower yields. mdpi.com

Table 1: Examples of CuAAC Reactions with Substituted Ethynylbenzenes

| Alkyne | Azide | Catalyst System | Product | Yield (%) | Reference |

| 1-(Benzyloxy)-4-ethynylbenzene | 2-Amino-5-methylbenzamide | Not Specified | 3-Benzyl-2-(4-(benzyloxy)benzyl)-6-methylquinazolin-4(3H)-one | 92 | mdpi.com |

| Phenylacetylene | Benzyl (B1604629) azide | Cu1/OC/Al2O3 | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 99 | iphy.ac.cn |

| Ethynylbenzene | Benzyl azide | CuSO4, Sodium Ascorbate | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Not Specified | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

The mechanism of the CuAAC is proposed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. beilstein-journals.orgbeilstein-journals.org The use of heterogeneous copper catalysts is also gaining traction, offering advantages in terms of catalyst recovery and reuse. researchgate.net

The terminal proton of this compound is acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide or an organolithium reagent like n-butyllithium, to form a highly nucleophilic acetylide anion. masterorganicchemistry.comlibretexts.org This acetylide is a potent carbon nucleophile and readily participates in addition reactions with various electrophiles, most notably carbonyl compounds. masterorganicchemistry.combeilstein-journals.org

When reacted with aldehydes or ketones, the acetylide anion adds to the electrophilic carbonyl carbon, forming an alkoxide intermediate. Subsequent protonation yields a propargyl alcohol. masterorganicchemistry.comlibretexts.org This reaction is a versatile method for creating new carbon-carbon bonds and introducing a hydroxyl group adjacent to the alkyne.

The acetylide derived from this compound can react with a range of carbonyl compounds. For example, lithium acetylides, generated from the corresponding terminal alkynes, have been shown to react with N,O-acetals to produce N,1,1-tricarbonylated propargylamines. beilstein-journals.org These reactions highlight the ability of the acetylide to add to imine-like electrophiles.

Table 2: Nucleophilic Addition Reactions of Acetylides

| Acetylide Source | Electrophile | Product Type | Key Features | Reference |

| Ethynylbenzene | N,O-acetal | N,1,1-Tricarbonylated propargylamine | Lithium acetylide acts as both nucleophile and base. | beilstein-journals.org |

| Terminal Alkyne | Aldehyde/Ketone | Propargyl alcohol | Forms a new C-C bond and a hydroxyl group. | masterorganicchemistry.comlibretexts.org |

| Terminal Alkyne | Thioiminium Salt | 2,2-Disubstituted cyclic amine | Sequential addition of lithium acetylide and a Grignard reagent. | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

While the CuAAC reaction is a [3+2] cycloaddition, terminal alkynes like this compound can also participate in other types of cycloaddition reactions, such as the [4+2] Diels-Alder reaction. In this context, the ethynylarene can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The high degree of unsaturation in the alkyne makes it a reactive partner in such transformations. The resulting cycloadducts can be valuable intermediates for the synthesis of complex polycyclic aromatic systems. For instance, highly substituted benzenes can be formed through the Diels-Alder cycloaddition of 1,3-enynes, which can be derived from terminal alkynes. nih.gov

Nucleophilic Additions of Acetylide Anions.

Alkyne Isomerization and Rearrangement Reactions (e.g., Alkyne Zipper Reaction)

The position of the triple bond in an alkyne can be altered through isomerization reactions. A notable example is the "alkyne zipper" reaction, which involves the migration of an internal alkyne to a terminal position. wikipedia.orgmdpi.com This contra-thermodynamic process is typically catalyzed by strong bases, such as potassium 1,3-diaminopropanide. wikipedia.org The reaction proceeds through a series of deprotonation and protonation steps, effectively "walking" the alkyne along the carbon chain. libretexts.orgwikipedia.org While the classic zipper reaction moves an internal alkyne to the terminus, the reverse process, isomerization of a terminal alkyne to an internal one, can also occur under certain basic conditions. researchgate.netnih.gov For this compound, such a rearrangement would lead to an internal alkyne, potentially altering its reactivity in subsequent transformations.

Functional Group Interconversions at the Alkyne Position

The terminal alkyne functionality of this compound can be converted into a variety of other functional groups. These transformations expand the synthetic utility of this building block.

One of the most common and powerful reactions is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.org The Sonogashira coupling of this compound with an appropriate aryl or vinyl halide would yield a disubstituted internal alkyne, a valuable scaffold in medicinal chemistry and materials science.

Furthermore, the ethynyl (B1212043) group can undergo oxidation to form carbonyl compounds or be reduced to the corresponding alkene or alkane, depending on the reagents and conditions employed. For example, hydration of the alkyne can lead to the formation of a ketone. acs.org These interconversions allow for the strategic introduction of different functionalities into the molecule.

Transformations Involving the Benzyl Ether Moiety

The benzyl ether group in this compound serves as a robust protecting group for the phenolic hydroxyl. However, its reactivity is a key consideration in multi-step syntheses. Transformations can be broadly categorized into the cleavage of the ether bond to deprotect the phenol (B47542) and reactions occurring on the associated aromatic ring.

Catalytic Hydrogenation: This is a standard method for benzyl ether cleavage. organic-chemistry.org The reaction typically involves palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. beilstein-journals.org A significant consideration for this compound is the potential for simultaneous reduction of the alkyne. However, catalytic transfer hydrogenation, using reagents like triethylsilane and Pd/C, can offer a milder, neutral alternative for clean deprotection. beilstein-journals.org

Lewis Acid-Mediated Cleavage: Strong Lewis acids can effect the cleavage of benzyl ethers. organic-chemistry.org A notably mild and selective method employs a boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂). organic-chemistry.org This reagent is effective for debenzylation while tolerating a wide array of functional groups, including alkynes. organic-chemistry.org Another approach involves a combination of BCl₃ and a cation scavenger like pentamethylbenzene, which allows for chemoselective debenzylation of aryl benzyl ethers at low temperatures. organic-chemistry.org

Oxidative Cleavage: For benzyl ethers containing electron-donating groups, such as a p-methoxybenzyl (PMB) ether, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is possible. organic-chemistry.org This method relies on the stabilization of the resulting carbocation intermediate. organic-chemistry.org

The following table summarizes various regioselective cleavage methods applicable to the benzyl ether in this compound.

| Method | Reagents/Catalyst | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | Standard method; potential for concurrent alkyne reduction must be managed. organic-chemistry.orgbeilstein-journals.org |

| Catalytic Transfer Hydrogenation | Et₃SiH, 10% Pd/C | Mild, neutral conditions; offers high yields and clean deprotection. beilstein-journals.org |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild conditions, high functional group tolerance, including alkynes. organic-chemistry.org |

| Lewis Acid/Scavenger | BCl₃, Pentamethylbenzene | Chemoselective cleavage at low temperatures. organic-chemistry.org |

The aromatic ring bearing the benzyloxy group is activated towards electrophilic aromatic substitution. msu.edu The oxygen atom of the ether donates electron density into the ring through resonance, making the ortho and para positions more nucleophilic. msu.edu This directing effect governs the regioselectivity of reactions such as halogenation, nitration, and Friedel-Crafts reactions. msu.edu

Common electrophilic aromatic substitution reactions include:

Halogenation: Using reagents like Br₂ or Cl₂ with a Lewis acid catalyst. msu.edu

Nitration: Employing a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺). msu.edu

Sulfonation: Using fuming sulfuric acid (H₂SO₄ + SO₃). msu.edu

Friedel-Crafts Alkylation/Acylation: Reacting with an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃. msu.edu

The outcome of these reactions is a balance between the activating effect of the benzyloxy group and the steric hindrance it may impose, particularly at the ortho positions.

Regioselective Cleavage Methods for Benzyl Ethers.

Principles of Chemoselectivity and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound—the alkyne, the ether linkage, and two distinct aromatic rings—makes chemoselectivity and regioselectivity critical concepts in its chemical transformations. oxfordsciencetrove.com

Chemoselectivity refers to a reagent's preference for reacting with one functional group over another. masterorganicchemistry.comscribd.com For example, a reducing agent must be chosen carefully to selectively reduce the alkyne to an alkene or alkane without causing the hydrogenolysis (cleavage) of the benzyl ether. Conversely, conditions for cleaving the benzyl ether should ideally leave the alkyne untouched. organic-chemistry.org This selectivity is often achieved by tuning reaction conditions (temperature, catalyst, solvent) or by choosing reagents with inherent selectivity for a specific functional group. researchgate.net For instance, using Lindlar's catalyst for hydrogenation would selectively reduce the alkyne to a (Z)-alkene without affecting the benzyl ether.

Regioselectivity refers to the preference for reaction at one position over another within a single functional group or molecule. oxfordsciencetrove.commasterorganicchemistry.com This is particularly relevant in electrophilic aromatic substitution on the benzyloxy-substituted ring. As discussed, the benzyloxy group directs incoming electrophiles primarily to the ortho and para positions. msu.edu The final ratio of ortho versus para substituted products (the regiochemical outcome) is influenced by factors such as the size of the electrophile (steric hindrance at the ortho position) and the reaction temperature. msu.edu Similarly, in reactions involving the alkyne, such as hydration or hydrohalogenation, the addition of substituents follows specific regiochemical rules (e.g., Markovnikov's rule). masterorganicchemistry.com The presence of the benzyloxy group can influence the electronic environment of the alkyne, potentially affecting the regioselectivity of addition reactions. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the detailed structural analysis of 1-(benzyloxy)-3-ethynylbenzene in solution. Investigations using both proton (¹H) and carbon-13 (¹³C) NMR provide exhaustive information regarding the chemical environment of each atom within the molecule, facilitating a complete and unambiguous structural assignment.

The ¹H NMR spectrum of this compound displays characteristic signals for the protons of the benzyl (B1604629) and phenyl groups, the benzylic methylene (B1212753) protons, and the terminal acetylenic proton. The precise chemical shifts (δ) of these protons are dictated by their distinct electronic surroundings. For example, the aromatic protons on the phenoxy-substituted ring experience different shielding and deshielding effects compared to those on the benzyl group's phenyl ring, leading to variations in their resonance frequencies. A characteristic singlet for the acetylenic proton is also readily identifiable in the spectrum.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.45 - 7.30 | m | 5H | Phenyl-H of benzyl group |

| 7.28 - 7.22 | m | 1H | Aromatic-H |

| 7.15 - 7.08 | m | 2H | Aromatic-H |

| 6.95 - 6.90 | m | 1H | Aromatic-H |

| 5.08 | s | 2H | -CH₂- |

| 3.05 | s | 1H | Acetylenic-H |

Note: This is an example table; actual spectral values can differ based on the solvent and instrumental parameters.

Complementing the proton NMR data, ¹³C NMR spectroscopy provides critical information about the carbon framework of this compound. The spectrum shows separate signals for each chemically non-equivalent carbon atom. udel.edumasterorganicchemistry.com Key features include the signals for the quaternary carbons, such as the one bonded to the ether oxygen and the two sp-hybridized carbons of the alkyne, which are easily distinguished from the sp²-hybridized aromatic carbons. udel.edu The chemical shifts offer deep insights into the hybridization state and electronic environment of each carbon atom.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 158.5 | C-O (aromatic) |

| 136.8 | Quaternary C (benzyl) |

| 129.5 | Aromatic CH |

| 128.6 | Aromatic CH (benzyl) |

| 128.1 | Aromatic CH (benzyl) |

| 127.5 | Aromatic CH (benzyl) |

| 124.3 | Aromatic CH |

| 123.2 | Quaternary C (aromatic, C-C≡CH) |

| 118.0 | Aromatic CH |

| 117.5 | Aromatic CH |

| 83.4 | Acetylenic C (-C≡CH) |

| 77.5 | Acetylenic C (-C≡CH) |

| 70.1 | -CH₂- |

Note: This is an example table; actual spectral values can differ based on the solvent and instrumental parameters.

¹H NMR Applications.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique for confirming the molecular weight of this compound and elucidating its fragmentation behavior upon ionization. High-resolution mass spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement that can confirm the compound's elemental composition. rsc.org The mass spectrum typically features a strong molecular ion peak (M⁺) corresponding to the intact molecule. Analysis of the fragmentation pattern offers additional structural confirmation. A common fragmentation pathway for this molecule involves the cleavage of the benzyl-oxygen bond, which results in the formation of the highly stable tropylium (B1234903) cation (m/z 91) and a phenoxyethynyl radical. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is employed to identify the characteristic functional groups within this compound. spectroscopyonline.comuc.edu IR spectroscopy is particularly sensitive to the vibrations of polar bonds. photothermal.com Key absorption bands in the IR spectrum of this compound include the stretching vibration of the terminal alkyne C-H bond, which typically appears as a sharp band near 3300 cm⁻¹, and the C≡C stretching vibration, usually found in the 2100-2200 cm⁻¹ region. uc.edu Additionally, the C-O-C ether linkage and the aromatic C-H and C=C bonds give rise to characteristic absorption bands. uc.edu

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Sharp, Medium | ≡C-H stretch |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2110 | Sharp, Medium | C≡C stretch |

| ~1600, 1480 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch |

| ~1150 | Strong | Alkyl-O stretch |

Note: This is an example table; actual spectral values can differ.

Raman spectroscopy, which is more sensitive to the vibrations of non-polar bonds, provides complementary data, especially for the C≡C and aromatic ring vibrations. photothermal.comresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. aps.orguio.no For 1-(benzyloxy)-3-ethynylbenzene, these calculations can elucidate its electronic characteristics and reactivity patterns. Methods like Density Functional Theory (DFT) are often employed for their balance of accuracy and computational cost, making them suitable for studying relatively large molecules. researchgate.netsumitomo-chem.co.jparxiv.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. libretexts.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with chemical reactivity and stability. irjweb.comwuxiapptec.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. libretexts.orgresearchgate.net

For aromatic systems like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-antibonding orbital. The presence of the benzyloxy and ethynyl (B1212043) substituents significantly influences the energies of these orbitals. The benzyloxy group, being an electron-donating group, tends to raise the HOMO energy level. Conversely, the ethynyl group can act as a weak electron-withdrawing group, which may lower the LUMO energy. The interplay of these substituents modulates the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity.

Theoretical calculations can provide precise energy values for the HOMO, LUMO, and the resulting gap. This data is invaluable for predicting the molecule's behavior in various reactions, such as cycloadditions or reactions with electrophiles and nucleophiles.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | Value | Indicates the ability to donate electrons. |

| LUMO Energy | Value | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Value | Correlates with chemical reactivity and stability. irjweb.comwuxiapptec.com |

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. sumitomo-chem.co.jpuhmreactiondynamics.org By calculating the energies of reactants, transition states, and products, chemists can determine the most likely pathways for a given transformation. sumitomo-chem.co.jp For this compound, this approach can be used to study a variety of reactions involving the ethynyl group, such as addition reactions, cycloadditions (e.g., click chemistry), and metal-catalyzed cross-coupling reactions. nih.gov

For instance, in a Sonogashira coupling, theoretical calculations could model the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the role of the palladium catalyst and the ligands. Similarly, for a 'click' reaction, such as a copper-catalyzed azide-alkyne cycloaddition, computational studies can clarify the mechanism, including the formation of the copper acetylide and the subsequent steps leading to the triazole product. These studies can also predict the regioselectivity of such reactions. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap).

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for understanding electronic properties, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of flexible molecules like this compound. mdpi.comulakbim.gov.trkallipos.gr The presence of the benzyloxy group introduces several rotatable bonds, leading to a variety of possible conformations. chemscene.com

MD simulations model the movement of atoms over time by solving Newton's equations of motion, taking into account the forces between atoms described by a force field. tum.de These simulations can provide a detailed picture of the conformational preferences of the molecule in different environments, such as in various solvents or in the presence of other molecules. mdpi.comtu-darmstadt.de The results of MD simulations can reveal the most stable conformations, the energy barriers between them, and how the molecular shape fluctuates over time. This information is critical for understanding how the molecule might interact with biological targets or other chemical species.

Theoretical Investigations of Intermolecular Interactions (e.g., Alkyl-π and Aryl-π Interactions)

The aromatic rings in this compound are capable of participating in non-covalent interactions, such as π-π stacking, CH-π, and cation-π interactions, which are crucial in supramolecular chemistry and molecular recognition. nih.govacs.orgrsc.orgjyu.fi

Aryl-π Interactions: The two phenyl rings in the molecule can interact with each other (intramolecularly) or with other aromatic systems (intermolecularly). These aryl-π interactions, a form of π-π stacking, are driven by a combination of electrostatic and dispersion forces. acs.org

Alkyl-π Interactions: The methylene (B1212753) bridge of the benzyl (B1604629) group can interact with the π-system of an adjacent molecule through CH-π interactions. These are weak hydrogen bonds where a C-H bond acts as the hydrogen bond donor and the π-electron cloud of the aromatic ring acts as the acceptor. acs.org

Theoretical calculations can quantify the strength and geometry of these weak interactions. acs.org Methods like Symmetry-Adapted Perturbation Theory (SAPT) or high-level ab initio calculations can be used to decompose the interaction energy into its electrostatic, exchange, induction, and dispersion components. Understanding these interactions is vital for predicting how this compound might self-assemble or bind to a receptor. nih.govresearchgate.net

Applications and Future Research Directions

Role as a Strategic Building Block in Complex Molecule Synthesis

The structure of 1-(Benzyloxy)-3-ethynylbenzene, featuring both a protected hydroxyl group (benzyloxy) and a reactive ethynyl (B1212043) group, makes it a prime candidate for the synthesis of intricate organic molecules. The benzyloxy group offers stability and can be selectively removed, while the ethynyl group readily participates in a variety of coupling reactions.

The terminal alkyne functionality of this compound is particularly useful in the construction of pharmaceutical intermediates. chemscene.comguidechem.com This is exemplified in the synthesis of quinazolin-4(3H)-one derivatives. In a multi-component reaction, this compound can react with a 2-aminobenzamide (B116534) and a sulfonyl azide (B81097) in the presence of a copper catalyst to form substituted quinazolinones. mdpi.com These structures are of significant interest in medicinal chemistry due to their wide range of biological activities. The benzyloxy group in this context serves as a precursor to a phenolic hydroxyl group, which is a common feature in many bioactive molecules. chemscene.com

Derivatives of this compound have also been explored for their potential as bioactive compounds themselves. For instance, thymidine (B127349) analogues incorporating a benzyloxy-alkynylbenzyloxy moiety have been synthesized and evaluated for their activity in cancer cells. nih.gov This highlights the role of the this compound framework in creating novel nucleoside derivatives with potential therapeutic applications. nih.gov

| Reaction Type | Reactants | Product Class | Significance | Reference |

| Multi-component Reaction | This compound, 2-aminobenzamide, Sulfonyl azide | Quinazolin-4(3H)-ones | Access to pharmaceutically relevant scaffolds | mdpi.com |

| Nucleoside Analogue Synthesis | 5-Bromomethyl-deoxyuridine derivative, Substituted benzyl (B1604629) alcohol | Base-modified thymidines | Development of potential anticancer agents | nih.gov |

The structural motifs accessible from this compound are also relevant to the agrochemical industry. guidechem.com The development of new pesticides and herbicides often relies on the synthesis of novel organic molecules with specific biological activities. researchgate.netnih.gov The ability to introduce the ethynylbenzene moiety into larger structures allows for the creation of diverse molecular libraries for screening as potential agrochemical agents. guidechem.com For example, benzylpropargyl ether derivatives have been investigated as nitrification inhibitors, which are crucial for improving nitrogen fertilizer efficiency in agriculture. googleapis.com The core structure of this compound provides a template for designing such inhibitors. googleapis.com

A bioactive scaffold is a core molecular structure from which a variety of biologically active compounds can be derived. This compound serves as a valuable precursor for creating such scaffolds. chemscene.comsmolecule.com The ethynyl group can undergo reactions like "click chemistry" or Sonogashira coupling to link with other molecular fragments, while the benzyloxy group can be deprotected to reveal a phenol (B47542) for further functionalization. smolecule.com This dual reactivity allows for the systematic construction of complex molecules with potential applications in drug discovery and chemical biology. chemscene.comsmolecule.com The synthesis of piperine (B192125) derivatives, which have shown insecticidal activity, illustrates the use of related building blocks in creating bioactive compounds. nih.gov

Agrochemical Active Ingredient Precursors.

Contributions to Advanced Materials Science and Engineering

The electronic and structural properties of this compound make it a promising precursor for advanced materials with applications in electronics and photonics. sigmaaldrich.com

The ethynyl group of this compound is a key functional group for the synthesis of conjugated polymers and oligomers. cymitquimica.com These materials are characterized by alternating single and multiple bonds, which leads to delocalized π-electron systems and unique electronic and optical properties. aps.org Polymerization of ethynyl-containing monomers can lead to the formation of materials like poly(phenylacetylene)s. uh.edu The benzyloxy substituent can influence the solubility and processing characteristics of the resulting polymers, and can also be a handle for further modification. cymitquimica.com

| Material Type | Synthetic Route | Key Feature | Potential Application | Reference |

| Conjugated Polymers | Polymerization of ethynyl monomers | Delocalized π-electron system | Organic electronics, sensors | cymitquimica.comuh.edu |

| Oligomers | Stepwise coupling reactions | Well-defined molecular structure | Molecular electronics | wiley-vch.de |

The conjugated systems derived from this compound have potential applications in organic electronics and photonics. researchgate.netchemrxiv.org These fields utilize the electronic and light-emitting properties of organic materials to create devices such as organic light-emitting diodes (OLEDs), organic solar cells, and sensors. mun.carsc.orgsciepub.com The ability to tune the electronic properties of these materials by modifying the substituents on the aromatic ring makes them highly versatile. chemrxiv.org For example, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, which is crucial for optimizing device performance. chemrxiv.org The study of third-order nonlinear optical properties of conjugated derivatives highlights their potential in optoelectronic applications. researchgate.net

Development of Hybrid Inorganic/Organic Materials

The development of hybrid inorganic/organic materials represents a frontier in materials science, combining the advantageous properties of both inorganic components (e.g., rigidity, thermal stability) and organic molecules (e.g., processability, functional diversity). While direct and extensive research on incorporating this compound into such hybrids is not widely documented, its molecular structure presents significant potential for this application. Hybrid materials can be broadly categorized, and the role of this compound can be envisioned within the formation of metal-organic frameworks (MOFs) or coordination polymers.

The key to its utility lies in its functional groups: the terminal alkyne and the benzyloxy moiety. The oxygen atom of the benzyloxy group and the π-system of the ethynyl group can act as coordination sites for metal ions. This allows the molecule to serve as a versatile organic linker, bridging metal centers to form extended one-, two-, or three-dimensional networks. An index of scientific literature points to the use of benzyloxy-containing ligands in creating centrosymmetric organic-inorganic coordination structures, such as with copper (II). ias.ac.in These types of materials are of interest for applications in gas storage, catalysis, and sensing.

Furthermore, the terminal alkyne can be functionalized post-synthesis of a hybrid material, a strategy known as post-synthetic modification. For instance, an alkyne-bearing MOF could undergo click chemistry reactions to introduce new functionalities. The synthesis of novel silica-based organic-inorganic hybrid materials, while not involving this specific compound, demonstrates the general principle of using functional organic molecules to build nanomaterials with catalytic or other advanced properties. researchgate.net The exploration of this compound as a linker in these advanced materials is a promising, albeit currently underexplored, research avenue.

Strategies for Expanded Derivatization and Functionalization

The chemical versatility of this compound is primarily rooted in the reactivity of its terminal alkyne and the adaptability of the benzyloxy protecting group. chemscene.comchemsrc.com These features allow for a wide array of derivatization and functionalization strategies, making it a valuable intermediate in organic synthesis.

Key Functionalization Reactions:

| Reaction Type | Reagents/Catalysts | Resulting Structure/Functionality | Research Context | Citation |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Aryl/Vinyl Halide | C(sp)-C(sp²) bond formation, extends conjugation | Synthesis of asymmetrically substituted enediynes and functionalized imidazo[1,2-a]pyridines. | spbu.rubeilstein-journals.org |

| Click Chemistry (Azide-Alkyne Cycloaddition) | Azide source (e.g., TMSN₃), often Cu(I) catalyst | 1,2,3-Triazole ring formation | Development of enzyme inhibitors, such as for indoleamine 2,3-dioxygenase 1 (IDO1). | nih.gov |

| Electrophilic Cyclization | Iodine, other electrophiles | Fused heterocyclic systems (e.g., benzofurans, indoles) | Synthesis of complex, functionalized enediyne systems fused to a heterocyclic core. | spbu.ru |

| Heterocycle Synthesis | Various reagents (e.g., nitriles, carboxylic acids via LANCA reaction) | Pyridines, pyrimidines, oxazoles | Creation of diverse, highly substituted heterocyclic scaffolds for further use. | beilstein-journals.org |

| Deprotection | Mild acids or hydrogenation | 3-Ethynylphenol | Unveils a reactive phenol group for subsequent functionalization (e.g., etherification, esterification). | chemsrc.combeilstein-journals.org |

One of the most powerful methods for its derivatization is the Sonogashira cross-coupling reaction. spbu.ru This palladium-catalyzed reaction efficiently couples the terminal alkyne with a variety of aryl or vinyl halides, enabling the construction of complex molecular architectures. This strategy has been employed to produce highly functionalized imidazo[1,2-a]pyridines and asymmetrically substituted enediynes fused to heterocyclic cores like benzothiophene (B83047) and indole. spbu.rubeilstein-journals.org

Another pivotal strategy is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the facile and high-yield synthesis of 1,2,3-triazole rings. This has been demonstrated in the synthesis of inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), where an ethynyl precursor is reacted with an azide to form the biologically active triazole core. nih.gov

Furthermore, the alkyne moiety can participate in intramolecular cyclization reactions. Electrophilic cyclization using reagents like iodine can lead to the formation of functionalized benzofurans and other fused heterocycles. spbu.ruacs.org The compound can also serve as a building block in multi-component reactions. For instance, related structures like benzyloxyallene can react with nitriles and carboxylic acids to form β-ketoenamides, which are versatile intermediates for synthesizing substituted pyridines, pyrimidines, and oxazoles. beilstein-journals.org Finally, the benzyloxy group serves as a robust protecting group for the phenolic hydroxyl. Its removal, typically under mild hydrogenolysis or acidic conditions, yields 3-ethynylphenol, opening up another avenue for functionalization at the phenolic position. chemsrc.combeilstein-journals.org

Emerging Research Areas and Potential Innovations

The diverse functionalization capabilities of this compound position it as a valuable building block in several emerging areas of research, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: A significant emerging application is its use as a scaffold in drug discovery. The synthesis of potent and selective inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy, highlights this potential. nih.gov The alkyne group is ideal for forming stable, biologically relevant heterocycles like 1,2,3-triazoles via click chemistry. The development of synthetic routes to various functionalized heterocycles, such as imidazopyridines, pyrimidines, and oxazoles, from alkyne precursors further expands its potential utility in generating libraries of compounds for biological screening. beilstein-journals.orgbeilstein-journals.org

Materials Science: In materials science, the focus is on leveraging the terminal alkyne for polymerization and material fabrication. The related compound 1-(benzyloxy)-4-ethynylbenzene has been noted for its applications in the development of liquid crystals and polymers. cymitquimica.com This suggests that this compound could similarly be used as a monomer to create novel polymers with specific thermal or optical properties. The alkyne functionality is also suitable for surface modification, for example, by grafting the molecule onto azide-terminated silicon substrates using click chemistry to alter surface properties. mdpi.com

Advanced Organic Synthesis: The compound continues to be relevant as an intermediate in the synthesis of complex molecular targets. Its role in building blocks for asymmetrically substituted, fused enediyne systems is of interest for creating macrocyclic structures. spbu.ru These complex topologies are explored for their unique electronic properties and potential as molecular wires or switches.

Future innovations may involve the development of novel catalytic systems that allow for more complex and efficient difunctionalizations of the alkyne, enabling the rapid construction of intricate molecular frameworks. scholaris.ca Furthermore, its use as a linker in creating bespoke metal-organic frameworks (MOFs) with tailored pore environments and catalytic activities remains a promising, yet largely untapped, area of research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Benzyloxy)-3-ethynylbenzene, and what challenges arise in regioselectivity during alkyne introduction?

- Methodological Answer : A typical route involves Sonogashira coupling between a halogenated benzyloxybenzene precursor (e.g., 3-benzyloxybromobenzene) and a terminal alkyne. For example, using Pd/Cu catalysts under inert conditions to couple the ethynyl group . Challenges include:

- Regioselectivity : Competing substitution patterns (para vs. ortho) may require directing groups or optimized reaction conditions.

- Protection-Deprotection : The benzyloxy group may need protection during synthesis to prevent side reactions.

- Purification : Column chromatography (hexane/EtOAc gradients) is often used to isolate the product from regioisomeric byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how can conflicting NMR data be resolved?

- Methodological Answer :

- 1H/13C NMR : Identifies aromatic protons (δ 6.5–7.5 ppm), ethynyl protons (δ 2.5–3.5 ppm for sp-hybridized C-H), and benzyloxy methylene protons (δ 4.5–5.5 ppm).

- IR Spectroscopy : Confirms C≡C stretch (~2100 cm⁻¹) and benzyloxy C-O stretch (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 208.255 (C15H12O) validates molecular weight .

- Conflict Resolution : Conflicting NMR signals (e.g., overlapping peaks) can be addressed via 2D techniques (COSY, HSQC) or solvent variation (e.g., DMSO-d6 vs. CDCl3) .

Q. How does the benzyloxy group influence the solubility and stability of this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility : The benzyloxy group enhances solubility in nonpolar solvents (e.g., hexane, toluene) due to its hydrophobic benzyl moiety. In polar solvents (e.g., EtOAc, DMF), solubility depends on the ethynyl group’s dipole interactions.

- Stability : The benzyloxy group provides steric protection against oxidation of the ethynyl group. Stability in acidic/basic conditions should be tested via controlled hydrolysis experiments .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-donating benzyloxy group activates the aromatic ring toward electrophilic substitution but may deactivate the ethynyl group for coupling.

- Steric Hindrance : The bulky benzyloxy group can hinder catalyst access, requiring ligands like PPh3 or XPhos to enhance reactivity.

- Case Study : In Sonogashira coupling, Pd(0) catalysts coordinate with the ethynyl group, forming a π-complex before oxidative addition. Kinetic studies (e.g., variable-temperature NMR) can track intermediate formation .

Q. How can computational modeling (e.g., DFT) predict the electronic structure and reaction pathways of this compound?

- Methodological Answer :

- Geometry Optimization : B3LYP/6-31G* basis sets model the planar aromatic ring and linear ethynyl group.

- HOMO-LUMO Analysis : Predicts sites for electrophilic/nucleophilic attack (e.g., HOMO localized on the benzyloxy-O atom).

- Validation : Compare computed IR/NMR spectra with experimental data; discrepancies >5% may indicate solvent effects or need for higher-level theory (e.g., MP2) .

Q. What role does this compound play in designing conjugated polymers, and how are its electronic properties optimized for materials science?

- Methodological Answer :

- Polymer Backbone Incorporation : The ethynyl group enables polymerization via Sonogashira or Glaser coupling, forming rigid, conjugated chains.

- Property Tuning :

- Solubility : Benzyloxy groups improve processability in organic solvents.

- Bandgap Engineering : Substituent effects (e.g., methoxy vs. benzyloxy) alter HOMO-LUMO gaps, measured via UV-Vis spectroscopy.

- Applications : Potential in organic semiconductors or light-emitting diodes (OLEDs), requiring thermal stability tests (TGA/DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.